molecular formula C10H12BrNO B1332119 2-bromo-N-(3-methylphenyl)propanamide CAS No. 630119-85-6

2-bromo-N-(3-methylphenyl)propanamide

Cat. No.: B1332119
CAS No.: 630119-85-6
M. Wt: 242.11 g/mol
InChI Key: JWZPPAQMKDCYJG-UHFFFAOYSA-N
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Description

2-bromo-N-(3-methylphenyl)propanamide is an organic compound with the molecular formula C10H12BrNO and a molecular weight of 242.12 g/mol It is a brominated amide derivative of propanamide, where the bromine atom is attached to the second carbon of the propanamide chain, and the amide nitrogen is bonded to a 3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(3-methylphenyl)propanamide typically involves the bromination of N-(3-methylphenyl)propanamide. One common method is to react N-(3-methylphenyl)propanamide with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the final product meets the required specifications. Techniques such as recrystallization or chromatography may be employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(3-methylphenyl)propanamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, or thiols. These reactions are typically carried out in polar solvents such as water or alcohols.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Major Products Formed

    Substitution Reactions: Products include N-(3-methylphenyl)propanamide derivatives with different substituents replacing the bromine atom.

    Reduction Reactions: Products include N-(3-methylphenyl)propanamine or 2-hydroxy-N-(3-methylphenyl)propanamide.

    Oxidation Reactions: Products include 2-bromo-N-(3-methylphenyl)propanoic acid or other oxidized derivatives.

Scientific Research Applications

2-bromo-N-(3-methylphenyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-N-(3-methylphenyl)propanamide depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity or modulating their function. The bromine atom and the amide group play crucial roles in its interaction with molecular targets, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(2-methylphenyl)propanamide
  • 2-bromo-N-(4-methylphenyl)propanamide
  • 2-chloro-N-(3-methylphenyl)propanamide

Uniqueness

2-bromo-N-(3-methylphenyl)propanamide is unique due to the position of the bromine atom and the methyl group on the phenyl ring. This specific arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

2-bromo-N-(3-methylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-7-4-3-5-9(6-7)12-10(13)8(2)11/h3-6,8H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWZPPAQMKDCYJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10336322
Record name 2-bromo-N-(3-methylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10336322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

630119-85-6
Record name 2-Bromo-N-(3-methylphenyl)propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=630119-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-bromo-N-(3-methylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10336322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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